benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is known for its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring.
Attachment of the Carbamate Group: The carbamate group is introduced by reacting the pyrrolo[2,3-b]pyridine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling with the Phenyl Group: The final step involves coupling the carbamate intermediate with a phenyl derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active site of these targets, thereby inhibiting their activity. This inhibition can disrupt key signaling pathways involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These derivatives are structurally related and have been studied for their potential as enzyme inhibitors.
Pyrrolopyrazine Derivatives: These compounds also feature a fused heterocyclic ring system and are known for their biological activities.
Uniqueness
Benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate is unique due to its specific substitution pattern and the presence of the carbamate group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16(27-24(30)31-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)23(29)28-21-12-14-26-22-20(21)11-13-25-22/h2-14,16H,15H2,1H3,(H,27,30)(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVZDMIKBFLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.